(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate
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Overview
Description
(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate is a chemical compound with the molecular formula C21H23NO2 and a molecular weight of 321.42 g/mol This compound is known for its unique structure, which combines an indole moiety with a butanoate ester linked to a dimethylphenyl group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Preparation Methods
The synthesis of (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with (3,5-dimethylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of esterification and the use of appropriate catalysts and solvents would apply similarly in an industrial setting.
Chemical Reactions Analysis
(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the ester moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific oxidizing or reducing agents .
Scientific Research Applications
(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Comparison with Similar Compounds
Similar compounds to (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate include other indole derivatives and esters, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
(3,5-Dimethylphenyl)methyl acetate: A simpler ester with similar structural features but lacking the indole moiety.
The uniqueness of this compound lies in its combination of an indole structure with a dimethylphenyl ester, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQSFURYDWTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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